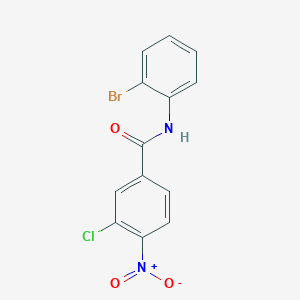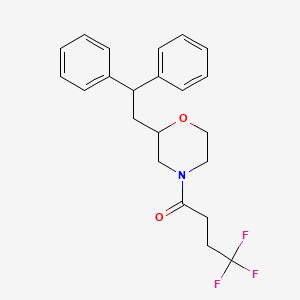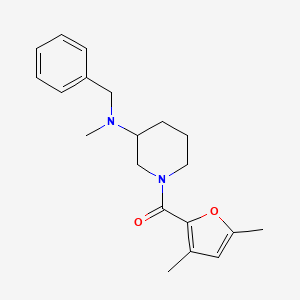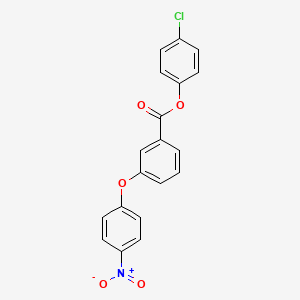![molecular formula C16H15ClN6O B6080789 1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6080789.png)
1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been synthesized and extensively studied for its potential use as a pharmaceutical drug. This compound belongs to the class of triazole derivatives and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. It also disrupts the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has been shown to have various biochemical and physiological effects, including:
1. Inhibition of DNA synthesis and repair: 1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide inhibits the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells.
2. Disruption of cell membrane: 1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide disrupts the cell membrane of fungi and bacteria, leading to their death.
Advantages and Limitations for Lab Experiments
1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Potent activity: 1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has potent activity against cancer cells, fungi, and bacteria, making it a promising candidate for drug development.
2. Well-studied: 1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has been extensively studied, and its synthesis method has been optimized to achieve high yield and purity of the final product.
Limitations:
1. Toxicity: 1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has been shown to have some toxicity, which may limit its use in some applications.
2. Limited bioavailability: 1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has limited bioavailability, which may limit its effectiveness in some applications.
Future Directions
1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has several future directions for research, including:
1. Optimization of synthesis method: Further optimization of the synthesis method may lead to higher yield and purity of the final product, making it more suitable for drug development.
2. Development of drug delivery systems: The development of drug delivery systems may enhance the bioavailability of 1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide, making it more effective in some applications.
3. Study of mechanism of action: Further study of the mechanism of action may lead to a better understanding of the biochemical and physiological effects of 1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide, leading to the development of more effective drugs.
4. Clinical trials: Clinical trials may be conducted to evaluate the safety and efficacy of 1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide in humans, leading to its potential use as a pharmaceutical drug.
Conclusion:
1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a promising compound that has shown potent activity against cancer cells, fungi, and bacteria. Its synthesis method has been optimized to achieve high yield and purity of the final product. Further research is needed to fully understand its mechanism of action and potential use as a pharmaceutical drug.
Synthesis Methods
The synthesis of 1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-chlorobenzyl chloride with 1-(4-pyrimidinyl)ethylamine in the presence of triethylamine and copper (I) iodide to form the intermediate 1-(2-chlorobenzyl)-1-(4-pyrimidinyl)ethylamine. The intermediate is then reacted with sodium azide and copper (II) sulfate to form the final product 1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide. The synthesis method has been optimized to achieve high yield and purity of the final product.
Scientific Research Applications
1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential use as a pharmaceutical drug. It has shown promising results in various scientific research studies, including:
1. Anticancer activity: 1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has been shown to have potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It induces cell cycle arrest and apoptosis in cancer cells.
2. Antifungal activity: 1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has been shown to have potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.
3. Antimicrobial activity: 1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide has been shown to have potent antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(1-pyrimidin-4-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O/c1-11(14-6-7-18-10-19-14)20-16(24)15-9-23(22-21-15)8-12-4-2-3-5-13(12)17/h2-7,9-11H,8H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUWTTJMUIKXON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1)NC(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-N-[1-(4-pyrimidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclopentyl-5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6080706.png)

![4-({5-[1-(cyclopentylcarbonyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)-1,4-oxazepane](/img/structure/B6080722.png)

![2-[3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl]-N-(3-chlorophenyl)butanamide](/img/structure/B6080738.png)
![7-(4-isopropylbenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6080745.png)
![3-(3-hydroxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6080747.png)

![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B6080765.png)


![N,N-dimethyl-6-oxo-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B6080800.png)

![6-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)-2-methyl-2-heptanol](/img/structure/B6080813.png)